![molecular formula C21H23ClN4OS B2596352 N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide CAS No. 422532-07-8](/img/structure/B2596352.png)
N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide
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Description
Scientific Research Applications
Antimicrobial Activity
The synthesized Schiff base ligand, derived from 2-butyl-4-chloro imidazole, has shown promising antibacterial activity. It was assessed against both Gram-negative bacterium Escherichia coli and Gram-positive bacterium Staphylococcus aureus. The inhibitory action was significant, with inhibition zones of approximately 27 mm and 28 mm, respectively . This study opens avenues for developing novel antimicrobial agents to combat emerging clinical pathogens.
Bioactivity in Drug Development
Imidazole derivatives, including 2-butyl-4-chloro imidazole, play a vital role in medicine due to their diverse properties. Researchers explore these compounds for potential applications such as antihypertensive, antifungal, anti-inflammatory, and antiviral drugs . The unique structure of this compound may contribute to its bioactivity, making it an interesting candidate for drug development.
Polymer Nucleation
In the field of materials science, 2-butyl-4-chloro imidazole derivatives have been investigated for their role in polymer nucleation. For instance, 2,2’-methylene-bis(4,6-di-tert-butyl-phenyl) phosphate sodium (NA-11), containing this imidazole moiety, efficiently nucleates polypropylene (PP) during synthesis . Understanding its nucleation properties can enhance polymer processing and material performance.
Quantum Chemical Investigations
Researchers have conducted quantum chemical studies on related imidazole compounds. Spectral analyses provide insights into molecular structures and electronic properties. These investigations aid in understanding the compound’s behavior and reactivity .
Thiosemicarbazide Precursor
Thiosemicarbazide, a precursor for various heterocyclic compounds, readily reacts with carbonyl compounds to form Schiff bases. These derivatives often exhibit antimicrobial and antifungal activities. The presence of the 2-butyl-4-chloro imidazole moiety in Schiff bases contributes to their bioactivity .
Potential Anticancer Activity
While not directly studied for anticancer properties, related imidazole derivatives have shown bioactivity against cancer cells. For instance, tetrahydro-N-methyl carbazolone, another imidazole-based compound, exhibited anticancer activity against specific cancer cell lines . Investigating the potential of 2-butyl-4-chloro imidazole in this context could be worthwhile.
properties
IUPAC Name |
N-butyl-2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4OS/c1-2-3-12-23-19(27)14-28-21-25-18-7-5-4-6-17(18)20(26-21)24-13-15-8-10-16(22)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,23,27)(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMIQISKDMBUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-2-((4-((4-chlorobenzyl)amino)quinazolin-2-yl)thio)acetamide |
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